tert-Butyl allylcarbamate
Overview
Description
tert-Butyl allylcarbamate: is a chemical compound with the molecular formula C8H15NO2. It is also known as allylcarbamic acid tert-butyl ester. This compound is characterized by the presence of an allyl group and a tert-butyl carbamate group. It is commonly used in organic synthesis and serves as a protecting group for amines.
Mechanism of Action
Target of Action
Tert-Butyl allylcarbamate, also known as N-(tert-Butoxycarbonyl)allylamine or N-Boc-allylamine , is a chemical compound used in various biochemical applications.
Biochemical Pathways
It’s worth noting that carbamates are often involved in the inhibition of acetylcholinesterase, an enzyme crucial for nerve function . .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl allylcarbamate can be synthesized through the reaction of allylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent unwanted side reactions. The reaction mixture is stirred at 0°C for 30 minutes and then allowed to warm to room temperature, where it is stirred for an additional 5 hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl allylcarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the allyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
tert-Butyl allylcarbamate is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis.
Biology: Used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Used in the development of drug candidates and as an intermediate in the synthesis of active pharmaceutical ingredients.
Industry: Used in the production of polymers, resins, and coatings. .
Comparison with Similar Compounds
tert-Butyl allylcarbamate is unique due to its combination of an allyl group and a tert-butyl carbamate group. Similar compounds include:
tert-Butyl carbamate: Lacks the allyl group and is used primarily as a protecting group for amines.
Allyl carbamate: Lacks the tert-butyl group and is less stable compared to this compound.
tert-Butyl isocyanide: Contains a tert-butyl group but has different reactivity due to the presence of an isocyanide group.
These similar compounds highlight the unique properties of this compound, making it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
tert-butyl N-prop-2-enylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-5-6-9-7(10)11-8(2,3)4/h5H,1,6H2,2-4H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWARHXCROCWEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30945490 | |
Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22815-62-9, 78888-18-3 | |
Record name | tert-Butyl hydrogen prop-2-en-1-ylcarbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30945490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(prop-2-en-1-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can tert-butyl allylcarbamate be used as a monomer in polymerization reactions?
A1: Yes, this compound has been successfully copolymerized with propylene using a nickel catalyst system. [] This research highlights the versatility of this compound as a monomer for incorporating polar functionalities into polyolefin chains.
Q2: Are there any alternative synthetic routes to access oxazolidin-2-ones from this compound besides polymerization?
A2: Yes, recent research demonstrates a direct synthesis of oxazolidin-2-ones from this compound through a halo-induced cyclization reaction. [] This method provides a potentially more efficient and atom-economical route compared to traditional polymerization followed by functionalization.
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